An In-depth Technical Guide to the Synthesis of (12S)-12-methyltetradecan-1-amine
An In-depth Technical Guide to the Synthesis of (12S)-12-methyltetradecan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive, multi-step synthesis pathway for (12S)-12-methyltetradecan-1-amine, a chiral long-chain primary amine. Due to the absence of a directly published synthesis for this specific molecule, the following pathway is a proposed route based on established and reliable methodologies in asymmetric synthesis, chiral pool strategies, and functional group transformations. The synthesis originates from the readily available chiral building block, (S)-citronellal.
Overall Synthesis Strategy
The proposed synthesis is a linear sequence commencing with (S)-citronellal. The core strategy involves:
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Oxidative cleavage of the double bond in (S)-citronellal to form a chiral aldehyde with a shorter carbon chain.
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Chain elongation of this aldehyde via a Grignard reaction to introduce the remaining carbon atoms of the main chain.
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Oxidation of the resulting secondary alcohol to a ketone.
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A Wolff-Kishner reduction to remove the carbonyl group and form the methyl-branched alkane backbone.
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Hydroboration-oxidation of a terminal alkene (introduced in the Grignard step) to yield the primary alcohol.
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Conversion of the primary alcohol to the target primary amine with retention of the stereocenter's configuration.
The overall synthetic pathway is depicted in the following diagram:
Caption: Proposed multi-step synthesis of (12S)-12-methyltetradecan-1-amine from (S)-citronellal.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including expected yields and purity, are summarized in Table 1.
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Reaction: Ozonolysis of (S)-Citronellal.
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Protocol:
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A solution of (S)-citronellal (10.0 g, 64.8 mmol) in dichloromethane (250 mL) is cooled to -78 °C.
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Ozone is bubbled through the solution until a persistent blue color is observed.
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The solution is purged with nitrogen gas to remove excess ozone.
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Dimethyl sulfide (DMS, 10 mL, 136 mmol) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched with water (100 mL), and the layers are separated.
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The aqueous layer is extracted with dichloromethane (2 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford (S)-4-methylhexanal as a colorless oil.
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Reaction: Grignard addition of hex-5-en-1-ylmagnesium bromide to (S)-4-methylhexanal.
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Protocol:
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To a stirred suspension of magnesium turnings (2.36 g, 97.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere, a solution of 6-bromo-1-hexene (10.0 g, 61.3 mmol) in anhydrous THF (50 mL) is added dropwise. The reaction is initiated with a small crystal of iodine if necessary.
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After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C.
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A solution of (S)-4-methylhexanal (5.8 g, 50.8 mmol) in anhydrous THF (25 mL) is added dropwise.
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The reaction mixture is stirred at room temperature for 4 hours.
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The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
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The mixture is extracted with diethyl ether (3 x 75 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The residue is purified by flash chromatography (hexane:ethyl acetate = 8:2) to yield (S)-6-methyl-1-dodecen-4-ol.
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Reaction: Oxidation of the secondary alcohol.
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Protocol:
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To a solution of (S)-6-methyl-1-dodecen-4-ol (8.0 g, 40.3 mmol) in dichloromethane (150 mL) is added pyridinium chlorochromate (PCC, 13.0 g, 60.5 mmol) adsorbed on silica gel.
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The mixture is stirred at room temperature for 2 hours.
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The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
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The crude product is purified by column chromatography (hexane:ethyl acetate = 95:5) to give (S)-6-methyl-1-dodecen-4-one.
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Reaction: Wolff-Kishner reduction of the ketone.
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Protocol:
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A mixture of (S)-6-methyl-1-dodecen-4-one (6.0 g, 30.6 mmol), hydrazine hydrate (80%, 15 mL), and potassium hydroxide (6.8 g, 121 mmol) in ethylene glycol (100 mL) is heated to 180 °C for 4 hours, with the removal of water using a Dean-Stark apparatus.
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The reaction mixture is cooled to room temperature and diluted with water (200 mL).
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The mixture is extracted with hexane (3 x 100 mL).
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The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
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The product is purified by distillation under reduced pressure to yield (S)-7-methyldodecene.
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Reaction: Hydroboration-oxidation of the terminal alkene.
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Protocol:
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To a solution of (S)-7-methyldodecene (4.0 g, 21.9 mmol) in anhydrous THF (50 mL) at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 52.6 mL, 26.3 mmol) dropwise.
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The reaction mixture is stirred at room temperature for 6 hours.
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The mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 20 mL) is added, followed by the slow, dropwise addition of hydrogen peroxide (30%, 20 mL).
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The mixture is stirred at room temperature for 2 hours and then extracted with diethyl ether (3 x 50 mL).
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude alcohol is purified by column chromatography (hexane:ethyl acetate = 7:3) to afford (12S)-12-methyltetradecan-1-ol.
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Reaction: Conversion of the primary alcohol to the primary amine.
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Protocol:
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Tosylation: To a solution of (12S)-12-methyltetradecan-1-ol (2.0 g, 8.76 mmol) in pyridine (20 mL) at 0 °C is added p-toluenesulfonyl chloride (TsCl, 2.0 g, 10.5 mmol). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with cold water and extracted with diethyl ether. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate, and brine, then dried and concentrated to give the crude tosylate, which is used in the next step without further purification.
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Azide Substitution: The crude tosylate is dissolved in dimethylformamide (DMF, 30 mL), and sodium azide (NaN3, 1.14 g, 17.5 mmol) is added. The mixture is heated to 80 °C for 6 hours. After cooling, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.
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Reduction: The crude azide is dissolved in anhydrous THF (40 mL) and added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 0.66 g, 17.5 mmol) in THF (20 mL) at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water (0.7 mL), 15% NaOH solution (0.7 mL), and water (2.1 mL). The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate and concentrated to yield (12S)-12-methyltetradecan-1-amine. Further purification can be achieved by distillation or chromatography.
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Data Presentation
The expected yields and key analytical data for the intermediates and the final product are summarized in the table below.
| Step | Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Expected Purity (ee%) |
| 1 | (S)-4-methylhexanal | C7H14O | 114.19 | 85 | >99 |
| 2 | (S)-6-methyl-1-dodecen-4-ol | C13H26O | 198.35 | 80 | >99 |
| 3 | (S)-6-methyl-1-dodecen-4-one | C13H24O | 196.33 | 90 | >99 |
| 4 | (S)-7-methyldodecene | C13H26 | 182.35 | 75 | >99 |
| 5 | (12S)-12-methyltetradecan-1-ol | C15H32O | 228.42 | 88 | >99 |
| 6 | (12S)-12-methyltetradecan-1-amine | C15H33N | 227.43 | 70 (over 3 steps) | >99 |
Table 1: Summary of compounds and expected quantitative data for the synthesis of (12S)-12-methyltetradecan-1-amine.
Visualization of Key Experimental Workflows
The following diagrams illustrate the workflows for two critical stages of the synthesis: the Grignard reaction for chain elongation and the three-step conversion of the final alcohol to the target amine.
Caption: Workflow for the Grignard reaction (Step 2).
Caption: Workflow for the conversion of the primary alcohol to the primary amine (Step 6).
